4,4'-Oxybis(2,6-dibromoaniline)
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Overview
Description
4,4’-Oxybis(2,6-dibromoaniline) is a chemical compound with the molecular formula C12H8Br4N2O and a molecular weight of 515.826 g/mol . It is known for its applications in various scientific fields, including chemistry and material science. The compound is characterized by the presence of bromine atoms and an oxybis linkage between two aniline groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(2,6-dibromoaniline) typically involves the bromination of 4,4’-oxybis(2,6-diaminodiphenyl ether). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline rings . The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, such as acetic acid or chloroform, at elevated temperatures.
Industrial Production Methods
Industrial production of 4,4’-Oxybis(2,6-dibromoaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(2,6-dibromoaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of 4,4’-oxybis(2,6-diaminodiphenyl ether).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: 4,4’-Oxybis(2,6-diaminodiphenyl ether).
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Oxybis(2,6-dibromoaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the development of flame retardants and high-performance materials due to its bromine content.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,4’-Oxybis(2,6-dibromoaniline) involves its interaction with molecular targets through its bromine atoms and aniline groups. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their structure and function. The oxybis linkage provides flexibility, allowing the compound to interact with multiple targets simultaneously .
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxybis(2,6-diaminodiphenyl ether): Lacks bromine atoms, making it less effective as a flame retardant.
4,4’-Oxybis(2,6-dichloroaniline): Contains chlorine instead of bromine, resulting in different reactivity and applications.
4,4’-Oxybis(2,6-diiodoaniline): Contains iodine atoms, which can lead to different biological activities and chemical properties.
Uniqueness
4,4’-Oxybis(2,6-dibromoaniline) is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms enhances its flame retardant properties and reactivity in various chemical reactions .
Properties
CAS No. |
61381-91-7 |
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Molecular Formula |
C12H8Br4N2O |
Molecular Weight |
515.82 g/mol |
IUPAC Name |
4-(4-amino-3,5-dibromophenoxy)-2,6-dibromoaniline |
InChI |
InChI=1S/C12H8Br4N2O/c13-7-1-5(2-8(14)11(7)17)19-6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
InChI Key |
XILHJTXOEMTUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)OC2=CC(=C(C(=C2)Br)N)Br |
Origin of Product |
United States |
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